Cas no 1805653-31-9 (Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate)

Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate structure
1805653-31-9 structure
商品名:Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
CAS番号:1805653-31-9
MF:C13H10F5NO2
メガワット:307.216021060944
CID:4944597

Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
    • インチ: 1S/C13H10F5NO2/c1-2-21-11(20)4-7-3-8(6-19)9(12(14)15)5-10(7)13(16,17)18/h3,5,12H,2,4H2,1H3
    • InChIKey: VOSIPXWAFALQAA-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C(F)F)C(C#N)=CC=1CC(=O)OCC)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 415
  • トポロジー分子極性表面積: 50.1
  • 疎水性パラメータ計算基準値(XlogP): 3.3

Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015021649-250mg
Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
1805653-31-9 97%
250mg
489.60 USD 2021-06-18
Alichem
A015021649-1g
Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
1805653-31-9 97%
1g
1,490.00 USD 2021-06-18
Alichem
A015021649-500mg
Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate
1805653-31-9 97%
500mg
831.30 USD 2021-06-18

Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate 関連文献

Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetateに関する追加情報

Comprehensive Overview of Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1805653-31-9)

The compound Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate (CAS No. 1805653-31-9) is a highly specialized fluorinated organic ester with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring cyano, difluoromethyl, and trifluoromethyl functional groups, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in developing novel enzyme inhibitors and crop protection agents, aligning with current trends in precision agriculture and targeted drug design.

In recent years, the demand for fluorinated compounds like Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate has surged, driven by their enhanced metabolic stability and lipophilicity. These properties are critical for improving the bioavailability of active pharmaceutical ingredients (APIs), a topic frequently searched in drug discovery forums and medicinal chemistry databases. The compound's CAS No. 1805653-31-9 is often queried in scientific literature for its role in optimizing lead compounds, particularly in oncology and CNS disease research.

The synthesis of Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate involves multi-step organic reactions, including nucleophilic substitution and esterification. Its trifluoromethyl group contributes to electron-withdrawing effects, which are pivotal in modulating the reactivity of aromatic systems—a subject extensively discussed in organic synthesis webinars and patent filings. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity, a common concern among quality control professionals.

From an industrial perspective, this compound aligns with the growing emphasis on sustainable fluorination methods, a hot topic in green chemistry circles. Manufacturers are exploring catalytic fluorination to reduce environmental impact, addressing queries like "eco-friendly synthesis of fluorinated intermediates." Additionally, its cyano group offers versatility for further derivatization, making it a candidate for high-throughput screening libraries—a frequently searched term in combinatorial chemistry platforms.

Regulatory compliance for CAS No. 1805653-31-9 adheres to global safety standards, with no restrictions under controlled substance lists. This ensures its accessibility for academic and industrial labs investigating structure-activity relationships (SAR)—a key focus area in computational chemistry and molecular modeling studies. The compound's stability under ambient conditions also makes it suitable for long-term storage, a practical advantage highlighted in laboratory supply chain discussions.

Future research directions for Ethyl 5-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate may explore its utility in proteolysis-targeting chimeras (PROTACs) or bioconjugation techniques, both trending topics in biopharmaceutical innovation. As the scientific community prioritizes fragment-based drug design, this compound's modular structure positions it as a promising building block for next-generation therapeutics.

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